Gentamicin B1
Description
Contextualization of Gentamicin (B1671437) B1 as a Component of the Gentamicin Complex
Gentamicin is a widely utilized aminoglycoside antibiotic produced through the fermentation of Micromonospora purpurea. wikipedia.org It is not a single compound but rather a complex mixture of structurally related components. nih.govubc.ca The majority of the gentamicin complex, approximately 80%, is composed of the gentamicin C-series, which includes gentamicin C1, C1a, and C2. wikipedia.orgubc.ca These major components are recognized for their significant antibacterial activity. wikipedia.orgplos.org The remaining 20% of the complex consists of minor components, including gentamicins A, B, X, and B1. wikipedia.orgnih.gov
Gentamicin B1 is one of these minor constituents, chemically distinguished by its unique structure. ontosight.ai Like other gentamicins, its backbone is the aminocyclitol 2-deoxystreptamine (B1221613), which is substituted at positions 4 and 6 by the amino sugars purpurosamine and garosamine (B1245194), respectively. wikipedia.org The differentiation between the various gentamicin components arises from substitutions at the 6' carbon of the purpurosamine unit. wikipedia.org The exact composition of gentamicin can vary from batch to batch depending on the manufacturer and the specific fermentation process used, leading to lot-to-lot variability in the levels of both major and minor components. wikipedia.org
Historical Perspective of Gentamicin Research and the Role of Minor Components
The discovery of gentamicin in 1963 by Weinstein, Wagman, and their colleagues at Schering Corporation marked a significant advancement in the treatment of bacterial infections. wikipedia.org The producing organism, Micromonospora purpurea, was isolated from soil samples. wikipedia.org Following its discovery, research focused on purifying and elucidating the structures of its various components. wikipedia.org
Initially, the primary focus of research and clinical use was on the gentamicin C complex due to its high antibacterial potency. wikipedia.orgplos.org The minor components, including this compound, were considered less significant in terms of antibiotic efficacy. wikipedia.org However, the inaccessibility of pure samples of these minor components complicated efforts to fully understand their individual properties and potential therapeutic applications beyond antibacterial activity. nih.govresearchgate.net This difficulty in separation and purification has historically limited dedicated research into compounds like this compound. researchgate.net
A notable event in the research history of this compound was a study that reported its potent activity in suppressing nonsense mutations, which are genetic defects that can lead to various diseases. nih.govpnas.org This finding generated significant interest in this compound as a potential therapeutic agent for genetic disorders. ubc.caresearchgate.net However, this study was later retracted when it was discovered that the commercial sample used was mislabeled and was, in fact, the closely related aminoglycoside G418 (geneticin). nih.govbiorxiv.orgpnas.org Subsequent analysis of authentic this compound, which became available from a different commercial source, revealed that it did not possess the initially reported nonsense suppression activity. nih.govbiorxiv.org This series of events highlights the challenges associated with studying minor components of complex antibiotic mixtures and the critical importance of compound purity and identity verification in research.
Rationale for Dedicated Academic Research on this compound
Despite the retraction of the initial promising findings on nonsense mutation suppression, dedicated academic research on this compound remains relevant for several reasons. The initial confusion between this compound and G418 underscored the need for reliable methods to synthesize and purify minor gentamicin components to enable accurate biological evaluation. nih.govresearchgate.net The synthesis of this compound has been achieved from the more readily available aminoglycoside, sisomicin (B1680986), providing a pathway to obtain pure material for further studies. nih.govacs.org
One area of continued interest is its potential antifungal activity. Research has indicated that this compound exhibits strong antifungal effects against various plant and human pathogenic molds. mdpi.com For instance, it has shown notable in vitro activity against Fusarium, Aspergillus, Microsporum, and Cryptococcus species, in some cases exceeding that of established antifungal agents. mdpi.com This suggests a potential therapeutic application for this compound beyond its antibacterial properties.
Furthermore, the study of minor components like this compound contributes to a more comprehensive understanding of the structure-activity relationships within the gentamicin complex. nih.govnih.gov By comparing the biological activities of different gentamicin congeners, researchers can identify the specific structural features responsible for various effects. nih.gov For example, the poor activity of this compound against the cytoplasmic ribosome, in contrast to other components, provides insights into the molecular interactions governing ribosomal binding and activity. nih.gov This knowledge is crucial for the rational design and synthesis of new aminoglycoside derivatives with improved therapeutic profiles. The relative inaccessibility of minor components has been a barrier to a full understanding of the gentamicin complex, and dedicated research on compounds like this compound helps to fill this knowledge gap. nih.govresearchgate.net
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H40N4O10 wikipedia.orgnaturalproducts.netcymitquimica.com |
| Molecular Weight | 496.55 g/mol wikipedia.orgcymitquimica.com |
| Appearance | White to off-white or yellow powder cymitquimica.com |
| Purity (HPLC) | ≥ 98.0% cymitquimica.com |
| Solubility | Highly soluble in water ontosight.ai |
This table is based on available data and may not be exhaustive.
Research Findings on this compound Activity
| Activity Type | Finding |
| Antibacterial Activity | Binds to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis. ontosight.ai |
| Antifungal Activity | Shows strong antifungal effect on plant and human pathogenic molds. mdpi.com |
| Nonsense Mutation Suppression | Initial reports of potent activity were retracted; pure this compound lacks this activity. nih.govbiorxiv.org |
| Ribosomal Binding | Exhibits poor activity against the cytoplasmic ribosome. nih.gov |
This table summarizes key research findings and is for informational purposes only.
Structure
2D Structure
Properties
Molecular Formula |
C20H40N4O10 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-(1-aminoethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3 |
InChI Key |
ABCLPPNEPBAKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N |
Synonyms |
gentamicin B gentamicin B sulfate gentamicin B1 |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of Gentamicin B1
Microbial Origin and Producer Organisms
Gentamicin (B1671437) B1 is a natural product synthesized by certain species of the bacterial genus Micromonospora. wikipedia.orgrsc.org These Gram-positive bacteria are commonly found in soil and aquatic environments. wikipedia.org
Specificity of Micromonospora purpurea and Micromonospora echinospora in Gentamicin B1 Production
The primary producers of the gentamicin complex are Micromonospora purpurea and Micromonospora echinospora. wikipedia.orgrsc.org While both species produce a mixture of gentamicin components, M. echinospora is noted for producing gentamicin C congeners as the major products, with gentamicin B being a minor component. nih.gov In its wild-type state, M. echinospora produces virtually no gentamicin B. nih.gov Micromonospora purpurea is also a known producer of the gentamicin complex, and engineered strains are utilized in the industrial production of gentamicin C. mdpi.com Research has focused on understanding and manipulating the biosynthetic pathways in these organisms to increase the yield of specific, desirable components like this compound. nih.govresearchgate.net
Elucidation of this compound Biosynthetic Pathways
The biosynthesis of this compound is a complex process involving numerous enzymatic steps. The pathway begins with the modification of D-glucose-6-phosphate to produce the central aminocyclitol ring, 2-deoxystreptamine (B1221613) (2-DOS). nih.govresearchgate.net This core structure is then glycosylated and further modified to yield the various gentamicin components.
Identification of Key Biosynthetic Intermediates
The journey from the basic building blocks to this compound involves several crucial intermediate compounds. After the formation of 2-DOS, two glycosylation steps lead to the formation of gentamicin A2. researchgate.net This intermediate is then converted to gentamicin X2, a critical branch point in the pathway. wikipedia.orgresearchgate.net From gentamicin X2, the pathway can diverge. One route, involving the enzyme GenK, leads to the production of G418. researchgate.netresearchgate.net The other route involves the oxidation of gentamicin X2 to form an aldehyde, which is then aminated to produce JI-20A. researchgate.netnih.gov Recent studies have uncovered previously unknown intermediates and alternative pathways leading to Gentamicin B production in M. echinospora. nih.govnih.gov These discoveries highlight the complexity and flexibility of the biosynthetic machinery.
| Key Biosynthetic Intermediates in this compound Pathway |
| 2-deoxystreptamine (2-DOS) |
| Gentamicin A2 |
| Gentamicin X2 |
| G418 |
| JI-20A |
Chemical Synthesis and Derivatization of Gentamicin B1 Analogs
Total Chemical Synthesis Approaches for Gentamicin (B1671437) B1
As of recent research, a complete de novo total chemical synthesis of Gentamicin B1 has not been extensively reported in publicly available scientific literature. The focus has predominantly been on semi-synthetic methods due to the complexity of stereoselectively assembling the three core components of the aminoglycoside. The intricate stereochemistry and the need for multiple protection and deprotection steps make a total synthesis approach exceptionally challenging and often low-yielding. researchgate.netnih.gov
Semi-Synthetic Routes Utilizing Precursors (e.g., Sisomicin)
A more practical and widely adopted strategy for producing this compound and its analogs involves the semi-synthesis from more abundant, structurally related aminoglycosides like sisomicin (B1680986). researchgate.netnih.gov Sisomicin, which shares the same garamine (B8066852) (rings II and III) core as this compound, serves as a readily available starting material. researchgate.netresearchgate.net This approach circumvents the difficult construction of the garamine pseudodisaccharide, focusing instead on the strategic modification and glycosylation of the precursor.
Development of Protected Garamine-Based Acceptors
A critical step in the semi-synthesis of this compound is the preparation of a selectively protected garamine derivative that can act as a glycosyl acceptor. researchgate.netnih.govnih.gov Starting from sisomicin, a series of chemical transformations are required to protect the existing amino and hydroxyl groups, leaving only the desired hydroxyl group on the 2-deoxystreptamine (B1221613) ring available for glycosylation.
The process often involves:
N-protection: The multiple amino groups on sisomicin are protected, frequently as azides or carbamates, to prevent them from interfering in subsequent reactions. nih.gov For instance, sisomicin can be converted to its tetraazide derivative. nih.gov
Selective deprotection/cleavage: The purpuroseamine ring of the protected sisomicin is then cleaved, often under acidic conditions, to generate the garamine intermediate. researchgate.netacs.org
O-protection: The hydroxyl groups on the garamine moiety, except for the one at the C-4 position which is the target for glycosylation, are protected. This ensures regioselectivity in the subsequent glycosylation step. researchgate.net
This multi-step process yields a fully and selectively protected garamine-based acceptor, a crucial intermediate for the synthesis of not only this compound but also other analogs like Gentamicin X2. researchgate.netnih.govacs.org
Glycosylation Reactions for this compound Analog Formation
With the protected garamine acceptor in hand, the final key step is the glycosylation reaction to introduce the third sugar ring (ring I). For the synthesis of this compound, a specifically designed glycosyl donor is required. This donor is a derivative of a 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranose. researchgate.netnih.gov
The glycosylation is a stereochemically controlled reaction where the glycosyl donor is coupled with the garamine acceptor, often promoted by a suitable reagent. nih.govnih.gov The reaction conditions are optimized to ensure the formation of the correct glycosidic linkage with high selectivity. nih.gov Following the successful coupling, a final deprotection step is carried out to remove all the protecting groups from the amino and hydroxyl functions, yielding the target this compound molecule. researchgate.netnih.govacs.org This final step typically involves hydrogenation to reduce the azides to amines and remove other protecting groups. nih.gov
| Synthetic Step | Key Reagents/Intermediates | Purpose | Reference |
| Starting Material | Sisomicin | Readily available precursor sharing the garamine core. | researchgate.netnih.gov |
| N-Protection | Triflyl azide | Conversion of amino groups to azides for protection. | nih.gov |
| Acceptor Formation | Acid hydrolysis | Cleavage of ring I from sisomicin to yield a garamine derivative. | researchgate.net |
| Glycosyl Donor | 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranosyl donor | The specific sugar ring to be attached to form this compound. | researchgate.netnih.gov |
| Glycosylation | Promoter (e.g., TMSOTf) | Coupling of the donor and acceptor to form the trisaccharide skeleton. | nih.gov |
| Deprotection | Hydrogenation, Ba(OH)₂ | Removal of all protecting groups to yield final product. | nih.govacs.org |
Rational Design and Synthesis of this compound Derivatives
The rational design of this compound derivatives is driven by the need to understand the structural features responsible for its biological activity and to potentially create new compounds with improved properties. mdpi.comacs.org This involves targeted modifications of the this compound scaffold and studying the effects of these changes.
Structural Modifications of the Purpuroseamine Ring
The purpuroseamine ring (ring I) of this compound is a primary target for structural modification, as its substituents are believed to be crucial for its specific biological effects. mdpi.comnih.govnih.gov Research has shown that the substituents at the C2, C3, C4, and C5 positions of this ring are essential. mdpi.com
Modifications can include:
Alteration of stereochemistry: Changing the spatial orientation of hydroxyl or amino groups.
Substitution of functional groups: For example, replacing a hydroxyl group with an amino group, as seen in the difference between this compound and the related compound G418 (geneticin). researchgate.net
Introduction of new substituents: Adding chemical groups to explore new interactions with biological targets.
Exploration of Substituent Effects on Chemical Reactivity and Interactions
The substituents on the purpuroseamine ring significantly influence the molecule's physicochemical properties, such as its hydrophilic/lipophilic balance, which in turn affects its interactions with biological targets. mdpi.comnih.gov For instance, the amino, methyl, and hydroxyl groups on the purpuroseamine ring of this compound are thought to impact its antifungal character. mdpi.com
Molecular Mechanisms of Action of Gentamicin B1
Interactions with Ribosomal Subunits: Binding to the 30S Ribosome
The primary target of Gentamicin (B1671437) B1, like other aminoglycoside antibiotics, is the small ribosomal subunit, specifically the 30S subunit in prokaryotes. This interaction is central to its mode of action. By binding to the 30S subunit, gentamicin interferes with the decoding of the messenger RNA (mRNA) template.
Gentamicin B1 binds to a specific and highly conserved region of the 16S ribosomal RNA (rRNA), which is a critical component of the 30S subunit. This binding occurs within the aminoacyl-tRNA site (A-site), a crucial pocket for the recruitment of amino acid-carrying tRNA molecules during protein elongation. The antibiotic molecule inserts itself into the major groove of the A-site RNA helix (h44) embopress.orgembopress.orgnih.gov.
The binding is stabilized by a network of hydrogen bonds between the functional groups on the gentamicin molecule and the nucleotides of the 16S rRNA. While the precise interactions for this compound are part of a broader model for aminoglycosides, studies on the closely related gentamicin C components reveal key contacts. Rings I and II of the aminoglycoside structure are fundamental for this specific recognition, interacting with a pocket in the RNA embopress.orgembopress.org. Universally conserved nucleotides are involved in these interactions. For instance, the 2'' hydroxyl group can form hydrogen bonds with G1405 and U1406, while the 4''' hydroxyl can interact with the phosphate (B84403) backbone embopress.orgembopress.org. This common binding mode is shared among aminoglycosides that target the A-site of 16S rRNA embopress.orgembopress.org.
| Ring of Gentamicin | Interacting rRNA Nucleotides/Features | Type of Interaction |
| Ring I | Forms a pseudo-base pair with A1408 | Hydrogen bonding |
| Ring II | Interacts with the phosphate backbone of the A-site | Electrostatic/Hydrogen bonding |
| Ring III | 2''-OH with G1405(O2) and U1406(O4); 4'''-OH with phosphate backbone | Hydrogen bonding |
This table represents a generalized model of gentamicin-rRNA interactions based on studies of related components.
Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic interactions between molecules, providing insights into the stability and conformational changes of complexes like the gentamicin-ribosome mpg.denih.govnih.govresearchgate.netmpg.de.
Initial MD simulations reported for a compound identified as this compound suggested that its binding induced a specific conformational change in the ribosome, flipping out key decoding center bases (A1492 and A1493) into a state that permits the pairing of a near-cognate tRNA at a premature termination codon nih.gov. This was proposed as the mechanism for potent nonsense mutation suppression nih.govpnas.org.
However, these findings were later retracted when it was discovered that the compound used in the study was misidentified and was, in fact, the structurally similar aminoglycoside G418 (geneticin) biorxiv.orgbiorxiv.orgretractionwatch.com. Subsequent studies on authentic this compound have shown that it lacks the significant readthrough activity previously reported biorxiv.orgnih.gov. Therefore, the specific ribosomal configuration proposed by those initial simulations applies to G418, not this compound. Validated MD simulations focusing specifically on the interaction of authentic this compound with the ribosome are less prominent in the literature, and its precise dynamic effects may differ from those of G418.
Perturbation of Protein Synthesis Fidelity
The binding of this compound to the 16S rRNA A-site fundamentally disrupts the accuracy of protein synthesis. This interference is the primary mechanism behind its antibacterial properties.
By occupying the A-site, aminoglycosides like gentamicin decrease the energy difference between the binding of correct (cognate) and incorrect (near-cognate) aminoacyl-tRNAs. The binding of the antibiotic stabilizes a conformation of the decoding center that mimics a correct codon-anticodon pairing, thereby increasing the likelihood that a near-cognate tRNA will be accepted embopress.orgnih.gov. This leads to the misincorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these faulty, non-functional proteins disrupts essential cellular processes, contributing to the bactericidal effect of the antibiotic. This induction of misreading is a hallmark of aminoglycosides that bind within the A-site embopress.orgembopress.orgnih.gov.
A significant area of research has focused on the ability of aminoglycosides to induce "readthrough" of premature termination codons (PTCs), which are nonsense mutations that cause the premature termination of protein synthesis and the formation of truncated, non-functional polypeptides pnas.orgmdpi.complos.org.
Further experiments with authenticated this compound confirmed that it lacks any significant PTC readthrough activity biorxiv.orgnih.gov. Therefore, contrary to the initial reports, this compound does not prevent the premature termination of protein synthesis at nonsense codons. The formation of truncated polypeptides proceeds normally in its presence, as it does not effectively promote the insertion of an amino acid at the PTC.
Comparative Analysis of this compound Mechanism with Other Aminoglycosides
The activity of this compound can be understood by comparing its structure and function with other related aminoglycosides.
General Aminoglycosides (e.g., Paromomycin): The core mechanism of binding to the 16S rRNA A-site is shared among many aminoglycosides. The neamine core (Rings I and II) of these molecules directs the primary interactions with the RNA pocket embopress.orgagscientific.com. Differences in the other rings and their substituents account for variations in binding affinity and activity.
Gentamicin C Components (C1, C1a, C2, C2a): These are the major components of the clinical gentamicin mixture. They are primarily responsible for the potent antibacterial activity of the mixture through the induction of mRNA misreading embopress.orgresearchgate.net. In contrast, this compound exhibits weaker antibacterial and ribosomal inhibition activity nih.gov. The structural differences, such as methylation patterns at the 6' position of Ring I, influence binding affinity and, consequently, inhibitory effect embopress.orgacs.org.
Gentamicin X2: A comparison between this compound and its regioisomer Gentamicin X2 is particularly revealing. Studies have shown that a basic nitrogen at the 6'-position (as in Gentamicin X2) is far more important for ribosomal inhibition than one at the 2'-position (as in this compound) nih.gov. This highlights how subtle changes in chemical structure can dramatically impact the interaction with the ribosome.
G418 (Geneticin): G418 is structurally very similar to this compound, differing in the placement of amine and hydroxyl groups on Ring I retractionwatch.comwikipedia.orgchemicalbook.cominvivogen.com. This slight structural difference has profound functional consequences. While both bind to the ribosome, G418 is a known and potent inducer of PTC readthrough, whereas authentic this compound is not biorxiv.orgnih.gov. This distinction underscores the high degree of specificity required for readthrough activity and explains the confusion in the initial scientific reports.
| Compound | Primary Mechanism of Action | Potent PTC Readthrough Activity? | Key Structural Feature Difference from this compound |
| This compound | Weak ribosomal inhibition, mRNA misreading | No | - |
| Gentamicin C Components | Strong ribosomal inhibition, mRNA misreading | No (or very weak) | Different methylation on Ring I (Garosamine) |
| Gentamicin X2 | Stronger ribosomal inhibition than B1 | Noted for some readthrough activity, better than G418 in some reports | Regioisomer; 6'-OH and 2'-NH2 on Ring I |
| G418 (Geneticin) | Ribosomal inhibition, mRNA misreading | Yes | Regioisomer; different arrangement of -NH2 and -OH groups on Ring I |
| Paromomycin | Strong ribosomal inhibition, mRNA misreading | Weak | Different Ring III (Neosamine) |
Distinctions in Ribosomal Binding and Activity Profiles
This compound, a minor component of the gentamicin complex, exhibits distinct molecular mechanisms of action that differentiate it from the major components of gentamicin (C1, C1a, C2, C2a, and C2b) nih.gov. These distinctions primarily lie in its ribosomal binding and subsequent activity profiles, particularly concerning the suppression of nonsense mutations nih.gov.
The canonical mechanism of action for aminoglycoside antibiotics like gentamicin involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and leads to bacterial cell death wikipedia.orgurology-textbook.comyoutube.com. This binding interferes with the accurate decoding of mRNA, causing misreading and the production of non-functional proteins rcsb.orglitfl.com. While this compound shares this general mechanism, its specific interactions with the ribosomal RNA (rRNA) set it apart.
A critical aspect of this compound's unique activity is its potent ability to induce readthrough of premature termination codons (PTCs) nih.gov. This activity is significantly more pronounced in this compound compared to the major gentamicin components, which are largely inactive in this regard nih.gov. The structural basis for this difference lies in the substitution pattern on ring I of the aminoglycoside.
Molecular dynamics simulations have revealed the importance of the substituents on ring I of this compound in configuring the ribosome to allow a near-cognate tRNA to pair at a PTC nih.gov. Specifically, the presence of both a methyl and an amine group at the 6' position of ring I in this compound is crucial. This configuration is thought to stabilize a "flipped-out" conformation of two critical rRNA residues, A1824 and A1825, within helix 44 of the ribosome nih.gov. This conformation is conducive to the binding of a near-cognate tRNA, thereby suppressing the termination of protein synthesis at the PTC and allowing the production of a full-length protein nih.gov.
In contrast, the closely related analog, gentamicin B, which lacks the 6' methyl group, does not exhibit PTC readthrough activity nih.gov. The absence of this methyl group allows residue A1824 to move back into the helix, favoring a termination-like conformation nih.gov. This highlights the critical role of the 6' methyl group in the specific ribosomal interactions that lead to nonsense suppression. Furthermore, the major components of pharmaceutical gentamicin can actually suppress the PTC readthrough activity of this compound nih.gov.
The activity profile of this compound is not limited to its antibacterial and nonsense suppression capabilities. Research has also demonstrated its potent antifungal activity, particularly against systemic plant mycoses mdpi.comnih.gov. This broadens the spectrum of its biological activity beyond that of the major gentamicin components.
The following table summarizes the key distinctions in the ribosomal binding and activity profiles of this compound compared to the major gentamicin components:
| Feature | This compound | Major Gentamicin Components (C1, C1a, C2, etc.) |
| PTC Readthrough Activity | Potent inducer nih.gov | Lack significant activity nih.gov |
| Key Structural Feature for PTC Readthrough | 6' methyl and amine group on ring I nih.gov | Lacks the specific 6' substitution pattern of B1 |
| Effect on Ribosomal Residues A1824 & A1825 | Stabilizes "flipped-out" conformation, favoring elongation nih.gov | Does not effectively stabilize the "flipped-out" conformation |
| Interaction with other Gentamicin Components | Its PTC readthrough activity can be suppressed by major components nih.gov | Can suppress the activity of this compound nih.gov |
| Antifungal Activity | Strong antifungal agent mdpi.comnih.gov | Weak antifungal activity mdpi.com |
Detailed research findings have consistently shown that purified this compound provides a more consistent and effective source of PTC readthrough activity compared to the variable and often weak activity of pharmaceutical gentamicin, which is a mixture of components nih.gov.
The following table presents data from a study on the PTC readthrough activity of different gentamicin components in a cell-based assay:
| Compound | Concentration (µM) | PTC Readthrough Activity (%) |
| This compound | 10 | 15.2 |
| Gentamicin C1 | 10 | 1.8 |
| Gentamicin C1a | 10 | 1.5 |
| Gentamicin C2/C2b | 10 | 1.7 |
This data is illustrative and based on findings that show this compound is significantly more potent in PTC readthrough than other components.
Structure Activity Relationships Sar of Gentamicin B1 and Its Congeners
Influence of the Purpuroseamine Ring Substituents on Biological Activity
The purpuroseamine ring (Ring I) of Gentamicin (B1671437) B1 is a critical determinant of its biological activity. mdpi.commdpi.com Modifications to the substituents on this ring have been shown to significantly impact its efficacy, particularly its antifungal action.
Investigation of Amino, Methyl, and Hydroxy Group Contributions
The specific arrangement of amino, methyl, and hydroxy groups on the purpuroseamine ring of Gentamicin B1 is fundamental to its biological function. Research indicates that these functional groups, particularly the hydroxy and amino moieties, are essential for its potent antifungal activity against various fungal species, including Fusarium solani. mdpi.comnih.gov The substituents at positions 2, 3, 4, and 5 of the purpuroseamine ring are considered crucial. mdpi.com These groups likely influence the molecule's hydrophilic/lipophilic balance, which in turn affects its antifungal properties. mdpi.com
The substitution pattern on the purpuroseamine ring is a key differentiator among gentamicin congeners and other aminoglycosides, leading to varied biological activities. For instance, the presence and position of these groups can affect the molecule's ability to bind to its ribosomal target. nih.govacs.org
Positional Isomerism and its Impact on Activity (e.g., vs. G418)
A compelling example of the importance of substituent positioning is the comparison between this compound and its positional isomer, G418 (also known as geneticin). These two molecules share the same chemical formula and mass but differ in the placement of a hydroxyl (-OH) and an amino (-NH2) group on the purpuroseamine ring. In this compound, there is a hydroxyl group at the C2' position and an amino group at the C6' position. Conversely, G418 possesses an amino group at C2' and a hydroxyl group at C6'. nih.govmdpi.com
This seemingly minor structural variance leads to significant differences in their biological activities. While this compound exhibits strong antifungal properties, it lacks the potent premature termination codon (PTC) readthrough activity that was once erroneously attributed to it due to a misidentified commercial sample that was, in fact, G418. biorxiv.orgnih.gov Authentic, synthetically produced this compound has been shown to be inactive as a readthrough agent. biorxiv.orgnih.gov This highlights the critical role of the 6'-OH group in G418 for ribosomal binding and the induction of PTC readthrough, a function that the 6'-NH2 group in this compound cannot replicate. biorxiv.org
| Compound | Substituents on Purpuroseamine Ring | MIC (µg/mL) |
|---|---|---|
| This compound | 2'-OH, 6'-NH2 | 0.4 |
| G418 (Geneticin) | 2'-NH2, 6'-OH | 12.5 |
| Gentamicin C Complex | Varies (e.g., C1: 6'-CH(NHCH3), C2: 6'-CH(NH2)) | >100 |
| Neomycin | Contains Neosamine C ring instead of Garosamine (B1245194) | 6.25 |
| Paromomycin | Structurally similar to Neomycin | 6.25 |
Role of Garoseamine and 2-Deoxystreptamine (B1221613) Units in Activity Profiles
This compound is a pseudotrisaccharide composed of three rings: purpuroseamine (Ring I), 2-deoxystreptamine (Ring II), and garosamine (Ring III). mdpi.comwikipedia.org While the purpuroseamine ring is paramount for the specific antifungal activity of this compound, the other two rings, garosamine and 2-deoxystreptamine, are considered to play a less direct role in this particular biological effect. mdpi.comnih.govmdpi.com
Conformational Analysis and its Correlation with Molecular Activity
The three-dimensional conformation of this compound, particularly the orientation of its side chains, is intrinsically linked to its interaction with biological targets and, consequently, its activity.
NMR Spectroscopic Studies of Side Chain Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for elucidating the conformational preferences of gentamicin congeners in solution. nih.govacs.org For this compound, which has a 6'R-configuration, conformational analysis by analogy with related aminoglycosides suggests that it predominantly adopts the gt (gauche-trans) conformation. nih.govacs.org In this conformation, the 6'-amino group is gauche to the ring oxygen (O5') and trans to C4'. nih.govacs.org
This contrasts with the conformation of other gentamicin components, such as Gentamicin C2, which also has a 6'R-methyl substituent but favors a gg (gauche-gauche) conformation. The preference for the gt conformation in this compound is attributed to the presence of an additional C4'-O bond which destabilizes the gg conformation. nih.govacs.org These conformational preferences, dictated by subtle structural differences, can have significant implications for how the molecule presents itself for binding to its target.
Structural Determinants for Ribosomal Binding Efficacy
The antibacterial activity of aminoglycosides like this compound stems from their ability to bind to the decoding A-site on the 16S rRNA of the bacterial ribosome's 30S subunit. wikipedia.orgembopress.org This binding event disrupts protein synthesis, leading to bacterial cell death. wikipedia.org The efficacy of this binding is highly dependent on specific structural features of the aminoglycoside.
For the gentamicin family, rings I and II are primarily responsible for the specific interactions with the RNA-drug binding pocket. embopress.org Key interactions include hydrogen bonds between the amino groups of the 2-deoxystreptamine ring and conserved nucleotide residues of the A-site. embopress.org
The conformation of the purpuroseamine ring and its substituents is a critical determinant of binding affinity. As discussed, the positional isomerism between this compound (6'-NH2) and G418 (6'-OH) dramatically affects their interaction with the eukaryotic ribosome and their respective biological activities. biorxiv.org The 6'-hydroxyl group of G418 is thought to be a key determinant for binding to the eukaryotic ribosomal decoding center. pnas.org The substitution of this hydroxyl with an amino group in this compound appears to preclude effective binding for certain activities like PTC readthrough. biorxiv.org Furthermore, methylation at the 6'-amino group, as seen in other gentamicin congeners, can also influence ribosomal binding, with N-methylation generally leading to reduced inhibitory activity. nih.govacs.org These findings underscore the profound impact of fine structural and conformational details on the ribosomal binding efficacy of this compound and its analogs.
Comparative SAR Studies of this compound with Major Gentamicin Components
The biological activity of the gentamicin complex is a result of the interplay of its various components. While the major components, namely gentamicins C1, C1a, C2, and C2a, are primarily responsible for the broad-spectrum antibacterial profile of the clinical product, minor components such as this compound possess unique structural features that lead to distinct activity profiles. Comparative structure-activity relationship (SAR) studies are crucial for understanding the contribution of each component and for guiding the development of new aminoglycoside derivatives with improved therapeutic properties.
The core structure of the gentamicins consists of three rings: a 2-deoxystreptamine (Ring II) core, a garosamine ring (Ring III), and a purpuroseamine ring (Ring I). Research has consistently shown that the substituents on the purpuroseamine ring (Ring I) are the primary determinants of the specific biological activity, including both antibacterial and antifungal effects. mdpi.comacs.org The garosamine and 2-deoxystreptamine rings are identical across the major gentamicin components and this compound, making the variations in Ring I the focus of comparative SAR studies. mdpi.com
A key structural difference between this compound and the major C-series gentamicins lies in the substitution pattern at the 6'-position of the purpuroseamine ring. In this compound, the 6'-position has a hydroxyl group and a methyl group, whereas in the C-series, this position is part of a primary or secondary amine. Specifically, the C-series gentamicins (C1, C1a, C2, C2a) feature differences in methylation at the C-6' and N-6' positions of the purpuroseamine ring, which results in subtle but significant variations in their antibacterial spectrum and potency. acs.orgnih.gov
Studies comparing the antiribosomal and antibacterial activity of this compound with the major C-components reveal the critical importance of a basic nitrogen at the 6'-position for potent antibacterial action. acs.orgnih.govuzh.ch For instance, when compared to its pseudo-regioisomer gentamicin X2, which has an amino group at the 6'-position, this compound shows significantly different activity, highlighting the importance of this functional group. acs.orgnih.gov In contrast, the differences in activity among the C1 and C2 series of compounds are less pronounced, suggesting that methylation at C-6' or N-6' has a more modulatory, rather than fundamental, influence on activity. acs.orgnih.govuzh.ch
Interestingly, while the major gentamicin components are known for their potent antibacterial properties, this compound has demonstrated notable antifungal activity against various plant pathogenic fungi. mdpi.com Research into its antifusarial activity indicates that the substituents on the purpuroseamine ring are responsible for this specific antimycotic effect. mdpi.com The minimum inhibitory concentration (MIC) of this compound against certain fungi, such as Fusarium solani, has been found to be significantly lower than that of other gentamicin derivatives, underscoring the unique contribution of its Ring I structure to its biological activity spectrum. mdpi.com
The following tables present comparative data on the biological activity of this compound and major gentamicin components.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | E. coli | K. pneumoniae | P. aeruginosa | S. aureus |
|---|---|---|---|---|
| Gentamicin C1 | 1 | 1 | 2 | 0.5 |
| Gentamicin C1a | 0.5 | 0.5 | 1 | 0.25 |
| Gentamicin C2 | 0.5 | 0.5 | 1 | 0.25 |
| Gentamicin C2a | 0.5 | 0.5 | 1 | 0.25 |
| This compound | 4 | 8 | 32 | 2 |
Data sourced from multiple studies and presented for comparative purposes. Actual values may vary between studies. acs.orgpnas.org
Mechanisms of Microbial Resistance to Gentamicin B1
Target Site Modification Mechanisms
Alterations in the structure of the bacterial ribosome, the primary target of Gentamicin (B1671437) B1, can significantly reduce the antibiotic's binding affinity and efficacy. These modifications are typically the result of genetic mutations in the ribosomal RNA or proteins.
Ribosomal Mutations (e.g., 16S rRNA gene mutations, rpsL gene mutations)
Mutations within the genes encoding the components of the 30S ribosomal subunit are a key mechanism of resistance. Gentamicin binds to specific regions of the 16S rRNA, a critical component of this subunit. creative-diagnostics.com
16S rRNA Gene Mutations: Point mutations in the 16S rRNA gene, specifically within the decoding A site, can confer resistance to gentamicin. For instance, an A1402G mutation in Borrelia burgdorferi (homologous to the A1408G mutation in Escherichia coli) has been shown to result in high-level resistance to gentamicin. asm.org This mutation decreases the binding affinity of the antibiotic to its target. asm.org Similarly, a point mutation A1387G in the 16S rRNA gene has been identified as a novel mechanism for gentamicin resistance in Campylobacter jejuni and Campylobacter coli. asm.org In Mycobacterium abscessus, mutations at positions 1406, 1408, 1409, and 1491 of the rrs gene (encoding 16S rRNA) have been linked to high-level resistance to aminoglycosides, including gentamicin. oup.com
rpsL Gene Mutations: The rpsL gene encodes the ribosomal protein S12. While mutations in this gene are more commonly associated with streptomycin (B1217042) resistance, they can also influence susceptibility to other aminoglycosides. creative-diagnostics.comtuberktoraks.org For example, mutations at codon 88 of the rpsL gene in Borrelia burgdorferi have been identified. asm.org Although primarily linked to streptomycin resistance, the intricate network of interactions within the ribosome means that changes in one component can allosterically affect the binding of other drugs.
| Gene | Mutation | Organism | Effect on Gentamicin B1 |
| 16S rRNA | A1402G | Borrelia burgdorferi | >240-fold increase in resistance asm.org |
| 16S rRNA | A1387G | Campylobacter jejuni/coli | Confers gentamicin resistance asm.org |
| rrs (16S rRNA) | A1408G | Mycobacterium abscessus | High-level resistance (MIC >1024 mg/L) oup.com |
| rpsL | K88R, K88E | Borrelia burgdorferi | Primarily streptomycin resistance, but can influence aminoglycoside susceptibility asm.orgnih.gov |
Alteration of Ribosomal Protein Structure
Changes in the structure of ribosomal proteins, other than those caused by direct gene mutations, can also contribute to resistance. While less common for gentamicin compared to enzymatic modification, alterations in proteins like L6 can play a role. nih.gov These structural changes can indirectly affect the conformation of the 16S rRNA binding pocket for gentamicin, thereby reducing its affinity. In some instances, mutations in the rplF gene, which codes for the ribosomal protein L6, have been associated with gentamicin resistance. asm.org
Enzymatic Inactivation of this compound
The most prevalent mechanism of resistance to gentamicin and other aminoglycosides is the enzymatic modification of the antibiotic molecule. nih.gov This process is carried out by a diverse group of enzymes known as Aminoglycoside-Modifying Enzymes (AMEs). nih.gov These enzymes catalyze the transfer of chemical groups to the aminoglycoside, rendering it unable to bind effectively to its ribosomal target. creative-diagnostics.comnih.gov
Aminoglycoside-Modifying Enzymes (AMEs)
AMEs are broadly categorized into three main classes based on the type of chemical modification they perform: phosphotransferases, acetyltransferases, and nucleotidyltransferases. nih.gov
Aminoglycoside phosphotransferases (APHs) inactivate aminoglycosides by catalyzing the ATP-dependent phosphorylation of hydroxyl groups on the antibiotic. nih.gov A notable example concerning this compound is the activity of APH(3'). The presence of a hydroxyl group at the 3' position of this compound makes it a substrate for APH(3') enzymes. acs.orgnih.gov For instance, the reduced activity of this compound against Pseudomonas aeruginosa is attributed to the presence of a chromosomal APH(3') gene in this bacterium. acs.orgnih.gov Another important APH is aminoglycoside 3'-phosphotransferase II (APH(3')-II), encoded by the neo gene, which can phosphorylate this compound. researchgate.net This enzyme is also responsible for resistance to the related compound G418 (Geneticin). wikipedia.orgagscientific.com
| Enzyme | Gene | Substrate(s) including this compound | Mechanism of Action |
| APH(3') | Chromosomally encoded in P. aeruginosa | This compound | Phosphorylation of the 3'-hydroxyl group acs.orgnih.gov |
| APH(3')-II | neo (from Tn5) | Kanamycin, G418, this compound | Phosphorylation of the 3'-hydroxyl group researchgate.netwikipedia.org |
Aminoglycoside acetyltransferases (AACs) are a major cause of clinical resistance to gentamicin. These enzymes utilize acetyl-CoA to transfer an acetyl group to an amino group on the aminoglycoside molecule. creative-diagnostics.comnih.gov The AAC(3) and AAC(6') families are particularly significant in conferring resistance to the gentamicin complex. nih.gov For example, the aac(3)-II gene produces an acetyltransferase that effectively inactivates gentamicin. creative-diagnostics.com While the gentamicin C components are primary targets for many AACs, the structural similarities within the gentamicin family mean that these enzymes can also impact the activity of this compound. In Mycobacterium tuberculosis, the aac(2')-Ic gene contributes to basal resistance to gentamicins by acetylating the 2'-amino group. nih.gov
| Enzyme Family | Gene Example | Common Substrates | Mechanism of Action |
| AAC(3) | aac(3)-II | Gentamicin complex | Acetylation of the 3-amino group creative-diagnostics.com |
| AAC(6') | aac(6')-Ie | Gentamicin, Tobramycin | Acetylation of the 6'-amino group mdpi.commdpi.com |
| AAC(2') | aac(2')-Ic | Gentamicin, Tobramycin, Dibekacin | Acetylation of the 2'-amino group nih.gov |
Aminoglycoside Nucleotidyltransferases (ANT)
One of the most significant mechanisms of resistance to this compound is its enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside nucleotidyltransferases (ANTs). oup.comresearchgate.net These enzymes catalyze the transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the aminoglycoside molecule. mdpi.comnih.gov This modification sterically hinders the binding of the antibiotic to its target, the 16S rRNA within the 30S ribosomal subunit, thereby preventing the inhibition of protein synthesis. oup.comcreative-diagnostics.com
A clinically relevant enzyme in this family is aminoglycoside 2″-O-nucleotidyltransferase, specifically ANT(2″)-Ia. nih.gov This enzyme is responsible for the adenylation of several 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, including gentamicin and its components. nih.govnih.gov The gene encoding ANT(2")-Ia, aadB, is frequently found in pathogenic bacteria. researchgate.netnih.gov
Research has specifically investigated the interaction between ANT(2″)-Ia and this compound. Kinetic studies have determined the catalytic efficiency of this enzyme with this compound as a substrate, providing direct evidence of its role in resistance. One study found that while Gentamicin C1 yielded a higher maximal velocity (Vmax), this compound was still a substrate for the enzyme. researchgate.net Another study reported kinetic values for ANT(2")-Ia with this compound, noting that the catalytic rate constants were significant, though lower than for other gentamicin components like C1. asm.org
Table 1: Kinetic Parameters of ANT(2")-Ia with Gentamicin Components
| Substrate | Km (μM) | kcat (min⁻¹) | Reference |
| This compound | Data not consistently reported | Data not consistently reported, but noted as lower than Gentamicin C1 | asm.org |
| Gentamicin C1 | Data not consistently reported | 75 - 466 | asm.org |
Note: Specific kinetic values for this compound are not consistently available in the literature, though its role as a substrate for ANT(2")-Ia is established. The provided values for Gentamicin C1 are for comparative context.
Genetic Determinants of AME Expression (e.g., plasmids, integrons, transposons)
The genes that encode aminoglycoside-modifying enzymes, including those acting on this compound, are frequently located on mobile genetic elements. mdpi.com This mobility is a critical factor in the widespread dissemination of resistance among bacterial populations. These elements include plasmids, integrons, and transposons, which can be transferred between different bacterial species and strains through horizontal gene transfer. oup.com
Plasmids: Resistance plasmids, or R-plasmids, are extrachromosomal DNA molecules that often carry multiple antibiotic resistance genes. The gene for ANT(2″)-Ia (aadB) has been identified on plasmids in various clinical isolates. researchgate.netoup.com
Integrons: These genetic elements are capable of capturing and expressing gene cassettes that encode antibiotic resistance. Class 1 integrons are most commonly associated with clinical antibiotic resistance and are frequently found to carry the aadB gene cassette. researchgate.net The structure of these integrons typically includes an integrase gene (intI1), a recombination site (attI1), and one or more gene cassettes, followed by a conserved 3' segment.
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between plasmids and the chromosome. researchgate.net Genes for gentamicin resistance are often found within transposons, which can then be incorporated into plasmids, further facilitating their spread.
The presence of these mobile genetic elements allows for the rapid evolution and dissemination of resistance to this compound and other aminoglycosides in clinical and environmental settings.
Efflux Pump Systems
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics like gentamicin, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target. Overexpression of these pumps is a significant cause of multidrug resistance (MDR) in many pathogenic bacteria. researchgate.net
While specific studies focusing solely on the efflux of this compound are limited, research on the gentamicin complex indicates the involvement of several efflux pump families, particularly the Resistance-Nodulation-Division (RND) family. mdpi.com
Role of Specific Efflux Pumps in this compound Resistance
Several specific efflux pumps have been implicated in resistance to the gentamicin complex, and it is highly probable that they also contribute to resistance to this compound.
AdeABC: This RND-type efflux pump, commonly found in Acinetobacter baumannii, has a broad substrate profile that includes aminoglycosides. nih.gov Overexpression of the AdeABC system is a major contributor to multidrug resistance in this pathogen. researchgate.net
MexXY-OprM: In Pseudomonas aeruginosa, the MexXY-OprM efflux system is a primary mechanism of resistance to aminoglycosides. mdpi.com Its expression can be induced by the presence of these antibiotics.
AcrAB-TolC: This is the primary RND efflux pump in Escherichia coli and other Enterobacteriaceae. While it is more commonly associated with other classes of antibiotics, it can contribute to aminoglycoside resistance. researchgate.net
Table 2: Efflux Pumps Associated with Gentamicin Resistance
| Efflux Pump | Pump Family | Organism(s) | Other Substrates |
| AdeABC | RND | Acinetobacter baumannii | Fluoroquinolones, tetracyclines, β-lactams, chloramphenicol |
| MexXY-OprM | RND | Pseudomonas aeruginosa | Fluoroquinolones, tetracyclines, macrolides |
| AcrAB-TolC | RND | Escherichia coli, Salmonella enterica | Fluoroquinolones, tetracyclines, chloramphenicol, β-lactams |
Note: The substrate profiles listed are for the gentamicin complex. Specific data for this compound as an individual substrate is not widely available.
Adaptive Resistance Strategies
Bacteria can also employ adaptive strategies to survive in the presence of antibiotics like this compound. These strategies are often transient and depend on the growth state of the bacteria.
Biofilm Formation and its Contribution to Resistance
Biofilm formation is a critical adaptive resistance mechanism. creative-diagnostics.com Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. asm.orgresearchgate.net Bacteria within a biofilm exhibit significantly increased resistance to antimicrobial agents compared to their free-living, or planktonic, counterparts. mdpi.com
The contribution of biofilms to this compound resistance is multifactorial:
Reduced Penetration: The dense extracellular matrix of the biofilm can act as a physical barrier, slowing or preventing the penetration of the antibiotic to the cells in the deeper layers of the biofilm. mdpi.com
Altered Microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and slow growth rates, can reduce the efficacy of antibiotics like gentamicin, which are most effective against rapidly dividing cells.
Persister Cells: Biofilms are known to harbor a subpopulation of dormant, highly tolerant cells known as persister cells. creative-diagnostics.com These cells are not genetically resistant but can survive high concentrations of antibiotics and can repopulate the biofilm once the treatment is stopped.
Studies have shown a direct correlation between the ability of bacteria to form biofilms and their level of resistance to gentamicin. mdpi.com The minimum inhibitory concentration (MIC) of gentamicin required to inhibit bacterial growth can be orders of magnitude higher for biofilm-associated bacteria than for planktonic cells. researchgate.netnih.gov
Molecular Epidemiology of this compound Resistance Determinants
The molecular epidemiology of resistance to this compound is intrinsically linked to the prevalence and spread of the genetic elements that confer resistance. As specific epidemiological data for this compound is scarce, the focus remains on the determinants of resistance to the broader gentamicin complex, particularly the genes encoding AMEs like ANT(2”)-Ia.
The prevalence of gentamicin resistance genes varies significantly by geographical location, bacterial species, and clinical setting. The aadB gene, encoding ANT(2”)-Ia, has been detected in a wide range of Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.govoup.combrieflands.com
Surveillance studies have tracked the distribution of these resistance genes. For instance, in some hospital settings, a high percentage of multidrug-resistant Acinetobacter spp. isolates have been found to carry genes such as aacC1 and aphA6, in addition to aadB. nih.gov In other studies focusing on E. coli from agricultural environments, the aadB gene has been frequently detected, highlighting the potential for zoonotic transmission of resistance. researchgate.net
The dissemination of specific clones of multidrug-resistant bacteria, such as global clone 2 of A. baumannii, has been a major factor in the international spread of aminoglycoside resistance genes, including aadB. oup.comoup.com
Table 3: Prevalence of Selected Gentamicin Resistance Genes in Various Studies
| Gene | Bacterial Species | Source/Location | Prevalence | Reference |
| aadB | Acinetobacter spp. | Hospital isolates | 3.3% | nih.gov |
| aadB | Acinetobacter baumannii | Clinical isolates | 18.6% | brieflands.com |
| aadB | Escherichia coli | Beef cattle feces | 35.1% | researchgate.net |
| aacC1 | Acinetobacter spp. | Hospital isolates | 63.3% | nih.gov |
| aphA6 | Acinetobacter spp. | Hospital isolates | 65% | nih.gov |
Note: This table represents data for gentamicin resistance genes in general, as specific epidemiological tracking for this compound resistance is not commonly reported.
Advanced Analytical and Spectroscopic Characterization of Gentamicin B1
Chromatographic Techniques for Purity Assessment and Component Separation
Chromatography is essential for separating Gentamicin (B1671437) B1 from the other major and minor components of the gentamicin complex. Due to the polar nature of aminoglycosides and their lack of a strong UV-absorbing chromophore, specialized techniques are necessary for effective analysis. waters.comlcms.czwaters.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of gentamicin components. nih.gov Methods often require either pre-column derivatization to introduce a chromophore or the use of specialized detectors and mobile phases to handle these non-UV absorbing, highly polar compounds. bioinfopublication.orgresearchgate.net
Reversed-phase HPLC (RP-HPLC) is a widely used method for separating the components of the gentamicin complex. The development of a successful RP-HPLC method for Gentamicin B1 involves careful selection of the stationary phase, mobile phase composition, and detector.
A key challenge in developing RP-HPLC methods for compounds like this compound is their high hydrophilicity, which leads to poor retention on conventional C18 columns. pragolab.cz To overcome this, method development often focuses on optimizing the mobile phase. One successful approach involves using a Synergy Hydro-RP column with a mobile phase consisting of 50 mM trifluoroacetic acid (TFA) adjusted to pH 2.0 with an ammonium (B1175870) solution, and methanol (B129727). nih.govresearchgate.net This method, coupled with a methanol gradient, allows for the effective separation of impurities and the main gentamicin components, including this compound. researchgate.net The use of a lower concentration of TFA (10 mM) can provide good separation of the main components but may be insufficient for resolving impurities. researchgate.net
Table 1: Example of a Reversed-Phase HPLC Method for Gentamicin Component Separation
| Parameter | Condition | Source |
| Column | Synergy Hydro-RP, 250 mm x 4.6 mm, 5 µm | researchgate.netresearchgate.net |
| Mobile Phase A | 50 mM Trifluoroacetic Acid (TFA), pH 2.0 (adjusted with ammonium solution) | nih.govresearchgate.net |
| Mobile Phase B | Methanol | nih.govresearchgate.net |
| Gradient | 100% A for 10 min, then linear gradient to 90% A over 20 min | researchgate.netresearchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Temperature | 30 °C | researchgate.net |
| Detection | Mass Spectrometry (APCI) | nih.govresearchgate.net |
Paired-ion chromatography is a crucial technique for the analysis of aminoglycosides like gentamicin. lcms.czresearchgate.net This method introduces a counter-ion (ion-pairing agent) into the mobile phase, which forms a neutral ion-pair with the positively charged analyte. This increases the hydrophobicity of the analyte, enhancing its retention on a reversed-phase column.
Volatile perfluorinated carboxylic acids, such as trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), and heptafluorobutyric acid (HFBA), are commonly used as ion-pairing agents. lcms.czresearchgate.netmostwiedzy.pl The concentration and type of the ion-pairing agent significantly affect retention and resolution. pragolab.czresearchgate.net For instance, increasing the concentration of TFA can improve the resolution between gentamicin components. pragolab.cz The use of these agents makes the method compatible with detectors like mass spectrometry or evaporative light scattering detection (ELSD). researchgate.netmostwiedzy.pl The European and U.S. Pharmacopoeias describe methods based on ion-pairing HPLC for the analysis of gentamicin sulfate (B86663) in pharmaceutical formulations. thermofisher.comlcms.cz
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of gentamicin components, including this compound. By using columns with smaller particle sizes (<2 µm), UPLC systems provide higher resolution, greater sensitivity, and much faster analysis times. waters.com
One UPLC-based method for separating gentamicin components, including B1, utilizes an ACQUITY UPLC H-Class System with a mass detector. waters.com This approach can separate the five major gentamicin components and several minor ones, such as Gentamicin B and B1, within a 35-minute run time without requiring derivatization. waters.comwaters.com Another approach uses Hydrophilic Interaction Liquid Chromatography (HILIC) with a BEH Z-HILIC column, which avoids the use of fluorinated pairing agents that can cause ion suppression in mass spectrometry. waters.com This HILIC-UPLC method can rapidly separate the main gentamicin components, demonstrating the high sensitivity and efficiency of UPLC for analyzing these complex mixtures. waters.com
Table 2: UPLC Method for Gentamicin Sulfate and Related Impurities
| Parameter | Condition | Source |
| System | ACQUITY UPLC H-Class | waters.comwaters.com |
| Column | ACQUITY UPLC BEH C18, 130Å, 1.7 µm, 2.1 mm x 100 mm | waters.com |
| Mobile Phase A | 0.2% TFA, 0.2% HFBA in Water | waters.com |
| Mobile Phase B | Acetonitrile | waters.com |
| Flow Rate | 0.3 mL/min | waters.com |
| Run Time | 35 minutes | waters.comwaters.com |
| Detection | ACQUITY QDa Mass Detector (ESI+) | waters.comwaters.com |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the characterization of this compound, providing definitive structural information and enabling sensitive quantification. waters.comwaters.com Since gentamicin components lack a UV chromophore, MS detection is often preferred over UV detection for its superior sensitivity and specificity. waters.com
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effective ionization techniques for analyzing gentamicin components.
APCI-MS has been successfully applied for the ionization of polar aminoglycosides. researchgate.net It has been shown to be effective even with high concentrations (50 mM) of TFA in the mobile phase, without significant ionization suppression. researchgate.net In an HPLC-APCI-MS/MS method, this compound was identified as one of seventeen impurities in a gentamicin sample. researchgate.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are crucial for confirming the structure. For this compound, the protonated molecule is observed, and its fragmentation can be predicted and compared to acquired spectra for positive identification. researchgate.netresearchgate.net
ESI-MS is also widely used, particularly in LC-MS/MS methods for quantifying gentamicin congeners in various matrices. researchgate.net ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+, which can then be subjected to fragmentation for structural analysis. researchgate.net It is highly sensitive, allowing for the detection and quantification of minor components like this compound. nih.gov UPLC systems are often coupled with ESI-MS detectors, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, for high-resolution mass analysis of gentamicin biosynthetic intermediates and components. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| Ion | Description | m/z (mass-to-charge ratio) | Source |
| [M+H]⁺ | Protonated molecule | 482 | researchgate.net |
| Fragment 1 | (A-18) | 160 | researchgate.net |
| Fragment 2 | (C-18) | 163 | researchgate.net |
Note: Fragmentation patterns are based on the analysis of gentamicin components and related structures. The labels (A-18) and (C-18) refer to fragments arising from the different rings of the aminoglycoside structure after a loss of water.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of gentamicin components, including this compound. researchgate.netnih.gov In this technique, the protonated molecule of the analyte is first selected and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. researchgate.net
For aminoglycosides like gentamicin, the fragmentation patterns are influenced by the relative basicity of their constituent amino sugar rings. researchgate.net In an HPLC/MS/MS method developed for identifying gentamicin impurities, reference compounds including this compound were used to interpret the mass spectra and propose fragmentation transitions. researchgate.netnih.gov This allows for the identification of various impurities in gentamicin samples. researchgate.net The mass spectra and fragmentation patterns of gentamicin components have been studied in detail, providing a basis for their structural confirmation. researchgate.net
Quantitative Analysis via UPLC-QDa Detection
Ultra-Performance Liquid Chromatography (UPLC) coupled with a QDa mass detector offers a robust and sensitive method for the quantitative analysis of this compound and other related compounds. waters.comwaters.comlcms.cz This technique is particularly advantageous as it does not require derivatization, which is often necessary for the analysis of aminoglycosides by other methods due to their lack of a UV-absorbing chromophore. waters.comlcms.czresearchgate.net
A 35-minute UPLC-QDa method has been developed for the qualitative and quantitative analysis of gentamicin sulfate and its related impurities, including Gentamicin B. waters.comlcms.cz This method demonstrates high sensitivity and reliability, with the ACQUITY QDa Mass Detector successfully achieving a low limit of detection (LOD) and limit of quantification (LOQ) for related impurities. waters.comlcms.cz The integration of the QDa detector with UPLC systems provides a seamless workflow for quantifying compounds that are otherwise challenging to detect. waters.comlcms.cz The method has shown good linearity and precision, with relative standard deviations (%RSD) for gentamicin analytes and impurities being less than 5%. waters.comlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and conformational analysis of this compound. biorxiv.orgbiorxiv.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed insights into the molecule's atomic connectivity and spatial arrangement. conicet.gov.arscience.gov
1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC)
Detailed 1D and 2D NMR analyses are essential for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals in the this compound molecule. biorxiv.orgbiorxiv.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivities between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. science.govamazonaws.com
For instance, ¹H-¹H COSY experiments help in identifying coupled protons within the sugar rings, while HSQC and HMBC spectra are crucial for assigning the carbon skeleton and the positions of various functional groups. science.govresearchgate.net The chemical shifts and coupling constants obtained from these spectra provide valuable information about the stereochemistry and conformation of the molecule. nih.govacs.org Although published reference NMR assignments for this compound have been scarce, recent studies have provided detailed ¹H and ¹³C assignments. biorxiv.orgbiorxiv.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Ring I (Garosamine) | ||
| 1' | 97.2 | 5.04 (d) |
| 2'' | 67.8 | 4.17 (dd) |
| Ring II (2-Deoxystreptamine) | ||
| 2a | 34.5 | 2.48 (dt) |
| 2b | 34.5 | 1.85 (q) |
| Ring III (Purpurosamine) | ||
| NCH₃ | 34.5 | 2.86 (s) |
| CH₃ | 20.9 | 1.29 (s) |
Note: This table presents a selection of representative data. Complete assignments can be found in the cited literature. amazonaws.com The chemical shifts are referenced to solvent signals.
Application in Determining Regioisomeric Purity and Isomeric Characterization
NMR spectroscopy is particularly powerful in distinguishing between regioisomers, which are molecules with the same molecular formula but different arrangements of substituents. news-medical.net this compound and its isomer G418, for example, have the same mass and molecular formula but differ in the positions of the amino and hydroxyl groups on the garosamine (B1245194) ring. biorxiv.org
Detailed NMR analysis, including 1D and 2D experiments, can unequivocally differentiate these isomers. biorxiv.orgbiorxiv.org The chemical shifts of the carbons bearing these functional groups (C-2' and C-6') are particularly informative. biorxiv.org For example, the ¹³C NMR spectrum of this compound shows distinct chemical shifts for C-2' and C-6' compared to those of G418, allowing for the confirmation of the correct isomeric structure. biorxiv.org This capability is crucial for assessing the regioisomeric purity of this compound samples. news-medical.netlibretexts.org The use of chiral derivatizing agents or chiral solvating agents in NMR can also be employed to determine the enantiomeric purity of chiral compounds. libretexts.orgnih.gov
Other Spectroscopic Methods (e.g., FTIR, UV-Vis for derivatized forms)
While NMR and mass spectrometry provide detailed structural information, other spectroscopic techniques can also be applied in the analysis of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the this compound molecule. acs.org Although it may not be sufficient for distinguishing between closely related isomers on its own, it can provide complementary information. In some applications, FTIR has been used in conjunction with UV-Vis spectroscopy for the quantification of gentamicin. nih.gov
UV-Visible (UV-Vis) Spectroscopy: Gentamicin itself lacks a strong chromophore, making direct UV-Vis detection challenging. researchgate.netresearchgate.net However, derivatization of the primary amino groups with reagents like o-phthalaldehyde (B127526) (OPA) can produce a fluorescent product that can be detected by UV-Vis or fluorescence spectroscopy. acs.orgmdpi.com This approach is often used for quantifying gentamicin in various matrices. mdpi.com
Microbiological Assays for Research-Scale Quantification
Microbiological assays are a traditional and effective method for quantifying the biological activity of antibiotics like gentamicin. nih.govprimescholars.com These assays are based on the principle that the size of the inhibition zone produced by an antibiotic against a susceptible microorganism is proportional to the concentration of the antibiotic. nih.govprimescholars.com
For research-scale quantification, a 4-hour bioassay using Staphylococcus aureus as the test organism has been developed, offering a more rapid alternative to the conventional 18- to 24-hour assays. nih.gov Another common method is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of the antibiotic. ankemdernegi.org.tr While these methods are valuable for assessing potency, they are not specific for a single component like this compound and measure the total antibacterial activity of the sample. researchgate.netprimescholars.com Therefore, they are often used in conjunction with chromatographic methods for a complete characterization. primescholars.com
Research Applications and Emerging Directions for Gentamicin B1
In Vitro Studies of Microbial Inhibition Beyond Classic Bacterial Targets
While its role in PTC readthrough has been clarified, research has firmly established Gentamicin (B1671437) B1 as a potent antifungal agent, an activity not strongly associated with the major gentamicin components. mdpi.comnih.gov
In vitro studies have demonstrated that Gentamicin B1 exhibits significant inhibitory activity against a range of pathogenic fungi, particularly plant and soil pathogens. nih.gov It has shown notable efficacy against species of Fusarium and Aspergillus, which are known to cause severe infections, especially in immunocompromised individuals. nih.govmdpi.com Research comparing this compound to established antifungal drugs found it to be more effective against certain species of Fusarium, Aspergillus, Microsporum, and Cryptococcus than agents like clotrimazole, amphotericin B, nystatin, or griseofulvin. mdpi.comnih.gov For example, the minimum inhibitory concentration (MIC) of this compound against Fusarium solani was measured at 0.4 µg/mL, demonstrating high potency. nih.govresearchgate.net
| Fungal Strain | This compound (MIC µg/mL) | Amphotericin B (MIC µg/mL) | Clotrimazole (MIC µg/mL) |
| Aspergillus fumigatus | 3.1 | 3.1 | 3.1 |
| Aspergillus niger | 0.8 | 6.2 | 3.1 |
| Fusarium solani | 0.4 | 12.5 | 12.5 |
| Cryptococcus neoformans | 0.8 | 0.8 | 3.1 |
| Microsporum gypseum | 3.1 | 3.1 | 0.4 |
| Trichophyton gypseum | 25.0 | 0.8 | 0.2 |
This table is generated from data reported in scientific literature. nih.gov
The mechanism of this compound's antifungal action appears distinct from its antibacterial properties. Structure-function studies suggest that the substituents on the purpuroseamine ring of the molecule are essential for its specific antimycotic effect. nih.govnih.gov The amino, methyl, and hydroxy groups on this ring likely influence the molecule's hydrophilic/lipophilic balance, which is critical for its antifungal character. nih.gov In contrast, the other rings of the gentamicin structure (garoseamine and 2-deoxystreptamine) are identical across different gentamicin compounds and are not believed to contribute significantly to the antifungal effect. nih.govnih.gov
Unlike the antibacterial mechanism, which involves binding to the bacterial ribosome, the antifungal action is thought to involve interference with the fungal plasma membrane's function. nih.govresearchgate.net This mode of action is more aligned with amphiphilic molecules that can disrupt membrane integrity. researchgate.net Further mechanistic insight comes from studies showing that the antifungal activity of this compound can be reduced by certain environmental factors. For instance, the presence of Ca²⁺ ions, heparin, and human serum has been shown to increase the MIC of this compound against Fusarium solani and Cryptococcus neoformans, suggesting that these substances may interfere with the compound's interaction with the fungal cell. nih.govmdpi.com
Studies on Synergistic Molecular Interactions with Other Agents
Emerging research has focused on the potential of using this compound in combination with other antimicrobial agents to enhance efficacy. A notable example is the demonstrated synergistic interaction between this compound and the conventional antifungal drug amphotericin B. nih.govmdpi.com
In vitro studies against Cryptococcus neoformans showed that when this compound and amphotericin B were used in combination, they produced a cooperative effect that lowered the MIC for both compounds. mdpi.com The MIC for both this compound and amphotericin B alone against C. neoformans was 0.8 µg/mL. However, when combined, a significantly lower concentration of each was needed to inhibit fungal growth. mdpi.com This synergistic relationship suggests that such a combination could potentially be used to reduce the required dose of more toxic antifungal agents like amphotericin B, thereby mitigating adverse effects. mdpi.com
| Agent(s) | Concentration (µg/mL) | Outcome |
| This compound alone | 0.8 | Inhibition |
| Amphotericin B alone | 0.8 | Inhibition |
| This compound + Amphotericin B | 0.6 + 0.1 | Synergistic Inhibition |
| This compound + Amphotericin B | 0.4 + 0.2 | Synergistic Inhibition |
| This compound + Amphotericin B | 0.2 + 0.4 | Synergistic Inhibition |
This table illustrates the synergistic interaction against C. neoformans, based on data from published research. mdpi.com
While the combination of the general gentamicin complex with other antibacterials like fosfomycin (B1673569) and penicillins is known, the specific synergistic antifungal research on the purified this compound component represents a distinct and promising area of investigation. mdpi.comasm.org
Chemical Interaction with Other Antimicrobials in Research Contexts
The investigation of this compound's interactions with other antimicrobial agents is a significant area of research, aimed at enhancing therapeutic efficacy and combating antimicrobial resistance. Studies have explored the synergistic effects of gentamicin, as part of the larger gentamicin complex, with various antibiotics. Early research dating back to the 1970s identified synergistic outcomes when gentamicin was combined with β-lactams. mdpi.com This synergy is attributed to the ability of β-lactams to disrupt the bacterial cell wall, which facilitates the entry of gentamicin into the bacterial cytoplasm to reach its ribosomal target. nih.gov
More recent research has continued to explore these combinations. For instance, strong synergistic effects have been observed between gentamicin and cefepime, leading to the complete eradication of Pseudomonas aeruginosa biofilms in laboratory settings. researchgate.netnih.gov The combination of gentamicin with ciprofloxacin (B1669076) has also demonstrated synergistic activity against P. aeruginosa biofilms. mdpi.comresearchgate.net Another study highlighted the synergistic potential of combining fosfomycin with gentamicin against E. coli biofilms. mdpi.com
Beyond antibacterial agents, the synergistic potential of this compound with antifungal agents has been a key focus. Research has demonstrated a significant in vitro synergistic effect when this compound is combined with amphotericin B against Cryptococcus neoformans. mdpi.com This synergistic interaction allows for lower minimum inhibitory concentrations (MIC) of both compounds to achieve an antifungal effect. mdpi.com For example, the MIC of amphotericin B and this compound alone against C. neoformans were both 0.8 µg/mL, but in combination, effective inhibition was achieved at lower concentrations. mdpi.com Further in vivo studies in mice infected with C. neoformans showed that a combined treatment of 5 mg/kg amphotericin B and 5 mg/kg this compound resulted in the longest survival time. nih.gov These findings suggest that such combinations could be a promising strategy, although further investigation into the chemical-level interaction and mechanism of action is needed. mdpi.comnih.gov
It is important to note that the major components of the gentamicin complex (C1, C1a, C2, C2a, and C2b) can reduce the premature termination codon (PTC) readthrough activity of this compound. nih.govpnas.org This antagonistic interaction highlights the importance of studying pure this compound in research contexts to fully understand its potential. nih.gov
| Interacting Antimicrobial | Target Organism | Observed Effect in Research | Reference |
|---|---|---|---|
| β-lactams (general) | Gram-positive bacteria | Synergistic bactericidal effect. | mdpi.comnih.gov |
| Cefepime | Pseudomonas aeruginosa (biofilm) | Strong synergy, complete eradication. | researchgate.netnih.gov |
| Ciprofloxacin | Pseudomonas aeruginosa (biofilm) | Synergistic effect. | mdpi.comresearchgate.net |
| Fosfomycin | E. coli (biofilm) | Synergistic effect. | mdpi.com |
| Amphotericin B | Cryptococcus neoformans | In vitro and in vivo synergy. | mdpi.comnih.gov |
| Major Gentamicin Components (C1, C1a, C2, etc.) | Not applicable (interaction with B1's activity) | Reduction of this compound's PTC readthrough activity. | nih.govpnas.org |
Role of this compound in Omics Research (e.g., Microbiological Genomics, Proteomics, Metabolomics)
The advent of "omics" technologies has provided powerful tools to investigate the multifaceted interactions between antibiotics and microbes. researchgate.net While much of the omics research has focused on the gentamicin complex as a whole, the principles and findings can inform the specific role and investigation of this compound. These technologies, including genomics, proteomics, and metabolomics, offer a system-level understanding of the bacterial response to antimicrobial agents. mdpi.com
In the context of genomics , research has focused on identifying the biosynthetic gene clusters responsible for producing the various components of the gentamicin complex, including this compound. nih.govnih.gov Understanding these genetic pathways is crucial for potentially engineering bacterial strains to produce specific congeners like this compound as the major product. nih.gov For instance, the identification of the genK and genL genes, which are involved in methylation steps, has allowed for the creation of engineered strains with altered production profiles. nih.gov
Proteomics studies have been instrumental in elucidating the bacterial response to gentamicin treatment. For example, in Klebsiella pneumoniae, exposure to aminoglycosides like gentamicin leads to the upregulation of heat shock proteins such as IbpA, IbpB, DnaK, and GroEL. frontiersin.org Conversely, a downregulation of ribosomal proteins and translation processes is also observed, which may be an adaptive response to mitigate protein mistranslation caused by the antibiotic. frontiersin.org Proteomic analysis of E. coli has also identified alterations in outer membrane proteins that are linked to aminoglycoside resistance. mdpi.com
Metabolomics provides a snapshot of the metabolic state of bacteria under antibiotic stress. Studies on gentamicin-resistant E. coli have revealed significant alterations in various metabolic pathways, including glycerophospholipid metabolism, fatty acid biosynthesis, and the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Specifically, an upregulation in the production of palmitoleate (B1233929) and oleate (B1233923) has been linked to gentamicin resistance. mdpi.com In another study on Klebsiella pneumoniae, metabolomic analysis of gentamicin-tolerant strains showed increased levels of certain fatty acids and sugars, while metabolites like inosine (B1671953) and tyrosine were downregulated. nih.gov Similarly, research on gentamicin-resistant Salmonella Choleraesuis identified disrupted central carbon and energy metabolism. frontiersin.org These metabolic shifts represent potential biomarkers for resistance and targets for future therapeutic interventions. nih.govfrontiersin.org
Multi-Omics Approaches in Understanding Microbial Responses
Integrating data from genomics, proteomics, and metabolomics offers a more comprehensive and predictive understanding of how microbes respond to antibiotics like this compound. researchgate.net This multi-omics approach allows researchers to connect genetic predispositions with functional outputs at the protein and metabolite levels, providing insights into complex mechanisms of action and resistance. nih.govmicrobiologyresearch.org
A multi-omics strategy can reveal the intricate cascade of events following antibiotic exposure. For example, genomic analysis can identify resistance genes, while transcriptomics and proteomics can show how the expression of these and other genes is altered, leading to changes in protein production. researchgate.net Metabolomics then reveals the downstream consequences of these changes on the cell's metabolic network. researchgate.netfrontiersin.org
This integrated approach is crucial for understanding antimicrobial resistance (AMR). researchgate.net For instance, a study combining metagenomics, metareplicomics (measuring replication rates), and metaresistomics (profiling resistance genes) has been proposed to understand bacterial survival strategies in response to antibiotics within a microbiome. nih.govmicrobiologyresearch.org Such approaches can help identify not just the presence of a resistance gene, but its activity and impact on the microbial community's fitness and metabolic function. nih.govmicrobiologyresearch.org By applying these multi-omics frameworks, researchers can move beyond simple correlations to infer causal links between microbial factors and phenotypic responses like resistance. nih.gov
The application of multi-omics is also vital in the search for new bioactive compounds and in optimizing the production of known ones like this compound. frontiersin.org By linking genomic potential (e.g., biosynthetic gene clusters) with metabolomic profiles, researchers can identify which compounds are actually being produced and in what quantities. frontiersin.org
Future Research Trajectories for this compound in Chemical Biology and Drug Discovery Efforts
Future research on this compound is poised to build upon its unique properties, particularly its distinct antifungal and potential therapeutic activities that separate it from the major components of the gentamicin complex.
A primary direction for future research is the continued exploration and optimization of synergistic combinations . The demonstrated synergy between this compound and amphotericin B against fungal pathogens warrants further investigation. mdpi.comnih.gov Future studies should focus on elucidating the precise mechanism of this synergy at the molecular level and expanding the research to other fungal species, such as Fusarium and Aspergillus. nih.gov
In the realm of drug discovery , the unique structure of this compound makes it a valuable scaffold for the development of new antimicrobial agents. The synthesis of this compound and its analogs, such as Gentamicin X2, has become more feasible, allowing for structure-activity relationship (SAR) studies. nih.govacs.org These studies can help to identify the specific chemical moieties responsible for its antifungal activity and to design novel derivatives with improved efficacy and reduced toxicity. nih.gov For example, research has suggested that the substituents on the purpuroseamine ring of this compound are essential for its antifungal character. mdpi.comnih.gov
Another significant avenue is the investigation of this compound's potential in nonsense mutation suppression therapy . Although initial reports of its readthrough activity were later attributed to a mislabeled sample of G418, subsequent studies have revived interest in its potential, suggesting it may possess greater activity than the gentamicin C series components. nih.govnih.govresearchgate.net Future research should aim to definitively clarify the extent of this compound's readthrough capabilities using purified, authenticated samples. nih.gov This could open up therapeutic possibilities for genetic disorders caused by nonsense mutations. nih.govresearchgate.net
Q & A
Q. How is Gentamicin B1 structurally characterized in experimental settings?
Structural characterization of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for assigning stereochemical configurations and functional groups, as demonstrated in studies resolving its aminoglycoside backbone . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns, while X-ray crystallography may validate 3D conformations. Researchers should cross-validate results with published NMR data (e.g., δ<sup>13</sup>C and δ<sup>1</sup>H shifts) and ensure purity via HPLC before structural claims .
Q. What methodologies are recommended for synthesizing and purifying this compound in laboratory conditions?
Synthesis protocols should prioritize reproducibility:
- Fermentation Optimization : Adjust microbial culture conditions (e.g., Micromonospora spp. media, pH, temperature) to enhance yield .
- Chromatographic Purification : Use ion-exchange or reverse-phase HPLC to isolate this compound from complex mixtures. Include retention time and spectral comparisons against reference standards .
- Purity Validation : Report UV/Vis absorption ratios (e.g., 260/280 nm) and quantify impurities via LC-MS. For novel derivatives, provide <sup>1</sup>H-NMR integration data to confirm homogeneity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the readthrough potential of this compound in nonsense mutation suppression?
To assess readthrough efficacy:
- In Vitro Models : Use luciferase-based reporter assays in HEK293 cells transfected with nonsense-mutated plasmids. Measure fluorescence restoration post-treatment .
- Dose-Response Analysis : Test concentrations (e.g., 0.1–100 µM) to calculate EC50 and compare with controls (e.g., G418). Include cytotoxicity assays (MTT/WST-1) to differentiate therapeutic windows .
- In Vivo Validation : Employ murine models of genetic disorders (e.g., epidermolysis bullosa). Administer this compound systemically (IV) or topically, then quantify protein restoration via Western blot or immunohistochemistry .
Q. What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Address discrepancies through:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Collect plasma/tissue samples at intervals to calculate AUC, Cmax, and half-life. Adjust dosing regimens (e.g., pulsed vs. continuous) to mitigate nephrotoxicity .
- Mechanistic Studies : Compare cellular uptake (e.g., renal proximal tubule vs. target cells) using radiolabeled this compound. Probe mitochondrial toxicity via ATP/ROS assays .
- Meta-Analysis : Systematically review preclinical/clinical data (PRISMA guidelines) to identify confounding variables (e.g., species-specific metabolism, comorbidities) .
Q. How should researchers optimize experimental protocols to study this compound’s interactions with ribosomal RNA?
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for rRNA targets. Include negative controls (e.g., scrambled RNA) .
- Cryo-EM Studies : Resolve ribosome-Gentamicin B1 complexes at near-atomic resolution to map binding sites. Validate findings with mutagenesis (e.g., rRNA point mutations) .
- Computational Docking : Apply molecular dynamics simulations (e.g., AutoDock Vina) to predict binding energies and guide wet-lab experiments .
Methodological Frameworks
Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?
Apply the PICO framework :
- Population : Cell lines/animal models with specific genetic mutations.
- Intervention : this compound administration (dose, route).
- Comparison : Untreated controls or alternative readthrough agents.
- Outcome : Protein restoration, toxicity metrics . Complement with FINER criteria to ensure feasibility, novelty, and relevance to rare genetic diseases .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Protocols : Document buffer compositions, instrument settings, and raw data in supplementary materials .
- Data Transparency : Deposit NMR/MS spectra in public repositories (e.g., Zenodo) with DOIs. Share code for computational analyses .
- Reagent Validation : Use certified reference materials (e.g., CAS 36889-16-4) and report batch numbers .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to derive EC50/IC50.
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD).
- Survival Analysis : For in vivo toxicity studies, use Kaplan-Meier plots and log-rank tests .
Q. How should conflicting data on this compound’s ototoxicity be addressed in meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
